molecular formula FeOSr+3 B1619509 Iron strontium oxide (Fe2Sr6O9) CAS No. 67891-74-1

Iron strontium oxide (Fe2Sr6O9)

Cat. No.: B1619509
CAS No.: 67891-74-1
M. Wt: 159.5 g/mol
InChI Key: JWGWMRUIZQFTPM-UHFFFAOYSA-N
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Description

Iron strontium oxide (Fe₂Sr₆O₉) is a ternary oxide composed of iron (Fe), strontium (Sr), and oxygen (O). Compounds like Fe₂Sr₆O₉ are typically synthesized via solid-state reactions or thin-film deposition techniques, as inferred from studies on related strontium iron oxides . Applications may span electronic and magnetic devices, though specific functional properties require further exploration.

Properties

CAS No.

67891-74-1

Molecular Formula

FeOSr+3

Molecular Weight

159.5 g/mol

IUPAC Name

strontium;iron(3+);oxygen(2-)

InChI

InChI=1S/Fe.O.Sr/q+3;-2;+2

InChI Key

JWGWMRUIZQFTPM-UHFFFAOYSA-N

SMILES

[O-2].[Fe+3].[Sr+2]

Canonical SMILES

[O-2].[Fe+3].[Sr+2]

Other CAS No.

67891-74-1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Compositional Differences

Fe₂Sr₆O₉ is distinct from other strontium-iron oxides in stoichiometry and cation ratios. Key comparable compounds include:

Compound Formula Structure Type Key Cations Purity (%)
Iron Strontium Oxide Fe₂Sr₆O₉ Undefined¹ Sr²⁺, Fe³⁺
Strontium-Iron-Molybdenum Oxide Sr₂FeMoO₆ Double Perovskite Sr²⁺, Fe³⁺, Mo⁵⁺ 99.95
Strontium Cobalt Iron Oxide Sr-Co-FeO Variable² Sr²⁺, Co²⁺/³⁺, Fe³⁺ 99.9
Strontium Chromium Oxide SrCrO₃ Perovskite Sr²⁺, Cr³⁺ 99.9

²Sr-Co-FeO exhibits tunable Co/Fe ratios (wt% or at%) .

Key Observations :

  • Fe₂Sr₆O₉’s high Sr:Fe ratio (6:2) contrasts with Sr₂FeMoO₆’s 2:1:1 Sr:Fe:Mo ratio.
  • Double perovskites like Sr₂FeMoO₆ exhibit ordered cation arrangements, whereas Fe₂Sr₆O₉’s structure remains less characterized .

Ionic Radii and Bonding Considerations

Shannon’s revised ionic radii () influence lattice stability and bonding:

  • Sr²⁺ : 1.18 Å (coordination number 6)
  • Fe³⁺ : 0.645 Å (octahedral coordination)
  • Mo⁵⁺ : 0.61 Å (octahedral coordination)

In Sr₂FeMoO₆, the Fe³⁺-O-Mo⁵⁺ bonds are shorter due to smaller Mo⁵⁺ radii, enhancing structural stability compared to Fe₂Sr₆O₉, where larger Sr²⁺ dominates the lattice . Covalency effects (e.g., Fe³⁺-O bonding) may further shorten bonds in Fe₂Sr₆O₉, as seen in other Fe-containing oxides .

Q & A

Basic: How can researchers optimize the synthesis of Fe₂Sr₆O₉ to ensure phase purity?

Methodological Answer:
To achieve phase-pure Fe₂Sr₆O₉, controlled oxidation of iron precursors is critical. For example, slow addition of oxidizing agents (e.g., hydrogen peroxide) prevents premature decomposition and ensures complete oxidation of Fe²⁺ to Fe³⁺ . Precise stoichiometric ratios of Sr and Fe precursors must be maintained, with calcination temperatures tailored to avoid unwanted secondary phases (e.g., SrFeO₃ or Fe₂O₃). Thermogravimetric analysis (TGA) can monitor mass changes during thermal treatment, while X-ray diffraction (XRD) confirms phase purity post-synthesis .

Basic: What analytical techniques are most reliable for determining oxidation states of Fe in Fe₂Sr₆O₉?

Methodological Answer:

  • Titration : Redox titration with potassium permanganate (KMnO₄) quantifies Fe²⁺/Fe³⁺ ratios in acidic solutions, leveraging colorimetric endpoints for accuracy .
  • X-ray Photoelectron Spectroscopy (XPS) : Directly probes Fe 2p core-level spectra to distinguish Fe²⁺ (binding energy ~709 eV) from Fe³⁺ (~711 eV) .
  • Mössbauer Spectroscopy : Resolves subtle differences in hyperfine splitting patterns between Fe oxidation states, even in magnetically ordered systems .

Advanced: How can contradictions in empirical formula determination for Fe-Sr-O systems be resolved?

Methodological Answer:
Discrepancies often arise from mixed coordination complexes (e.g., Fe³⁺-oxalate vs. Fe²⁺-oxalate) or incomplete oxidation during synthesis . To resolve this:

  • Combine Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with Elemental Microanalysis to quantify Sr/Fe/O ratios independently.
  • Use Rietveld refinement of XRD data to model crystallographic sites and occupancy, distinguishing between stoichiometric and non-stoichiometric phases .
  • Validate with Neutron Diffraction to resolve light elements (e.g., oxygen) and detect vacancies .

Advanced: How do grain boundary geometries influence the electronic properties of Fe₂Sr₆O₉?

Methodological Answer:
Grain boundaries (GBs) in Fe₂Sr₆O₉ can act as charge-carrier traps or conduction pathways, depending on their crystallographic orientation.

  • Electron Backscatter Diffraction (EBSD) : Maps GB misorientation angles and identifies dominant CSL (Coincident Site Lattice) values (e.g., Σ5 or Σ19), which correlate with dielectric or conductive behavior .
  • Impedance Spectroscopy : Measures GB contributions to total conductivity by analyzing frequency-dependent permittivity and loss tangents .
  • TEM-EDS Point Analysis : Quantifies elemental segregation at GBs, which may create space-charge regions that enhance permittivity (e.g., Sr-rich boundaries altering local band structures) .

Basic: What methods are recommended for assessing crystallinity and phase composition in Fe₂Sr₆O₉?

Methodological Answer:

  • XRD with Rietveld Analysis : Quantifies phase fractions and lattice parameters, detecting impurities as low as 2-5 wt% .
  • Scanning Electron Microscopy (SEM) : Reveals particle morphology and grain size distribution, critical for correlating structure with properties like catalytic activity .
  • Raman Spectroscopy : Identifies vibrational modes unique to Fe-O and Sr-O bonds, distinguishing between amorphous and crystalline regions .

Advanced: How can synthesis parameters be systematically correlated with Fe₂Sr₆O₉’s catalytic or magnetic properties?

Methodological Answer:

  • Design of Experiments (DoE) : Vary synthesis parameters (e.g., calcination temperature, precursor ratios) and use multivariate analysis to identify dominant factors .
  • Electrochemical Testing : For catalytic applications, measure oxygen evolution reaction (OER) activity via cyclic voltammetry in alkaline media, correlating performance with Sr/Fe surface ratios .
  • SQUID Magnetometry : Quantify magnetic hysteresis loops to link synthesis-induced defects (e.g., cation vacancies) with coercivity or saturation magnetization .

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